3-((Allylthio)methyl)-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide-2,3,4,5,8-d5 1,1-dioxide
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Overview
Description
3-((Allylthio)methyl)-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide-2,3,4,5,8-d5 1,1-dioxide is a complex organic compound belonging to the class of benzothiadiazine derivatives. This compound is characterized by the presence of a thiadiazine ring, a sulfonamide group, and an allylthio substituent. Benzothiadiazine derivatives are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
Preparation Methods
The synthesis of 3-((Allylthio)methyl)-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide-2,3,4,5,8-d5 1,1-dioxide involves several steps. The reaction conditions typically involve the use of solvents like ethanol and catalysts such as hydrochloric acid to facilitate the cyclization and substitution reactions .
Chemical Reactions Analysis
3-((Allylthio)methyl)-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide-2,3,4,5,8-d5 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the allylthio group, where nucleophiles like thiols or amines replace the allyl group.
Scientific Research Applications
3-((Allylthio)methyl)-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide-2,3,4,5,8-d5 1,1-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-((Allylthio)methyl)-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide-2,3,4,5,8-d5 1,1-dioxide involves its interaction with various molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes, such as carbonic anhydrase, which plays a role in regulating blood pressure and fluid balance . Additionally, the compound’s ability to modulate ion channels and receptors, such as AMPA receptors, contributes to its pharmacological effects .
Comparison with Similar Compounds
Similar compounds to 3-((Allylthio)methyl)-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide-2,3,4,5,8-d5 1,1-dioxide include:
Chlorothiazide: A diuretic and antihypertensive agent with a similar benzothiadiazine structure.
Hydrochlorothiazide: Another diuretic with a benzothiadiazine core, used to treat hypertension and edema.
N-Nitroso Altizide: A derivative with a nitroso group, known for its potential use in various chemical processes.
The uniqueness of this compound lies in its specific substitution pattern and the presence of deuterium atoms, which can influence its pharmacokinetic and pharmacodynamic properties .
Properties
Molecular Formula |
C11H14ClN3O4S3 |
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Molecular Weight |
388.9 g/mol |
IUPAC Name |
6-chloro-1,1-dioxo-3-(1,1,2,3,3-pentadeuterioprop-2-enylsulfanylmethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide |
InChI |
InChI=1S/C11H14ClN3O4S3/c1-2-3-20-6-11-14-8-4-7(12)9(21(13,16)17)5-10(8)22(18,19)15-11/h2,4-5,11,14-15H,1,3,6H2,(H2,13,16,17)/i1D2,2D,3D2 |
InChI Key |
VGLGVJVUHYTIIU-RHPBTXKOSA-N |
Isomeric SMILES |
[2H]C(=C([2H])C([2H])([2H])SCC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl)[2H] |
Canonical SMILES |
C=CCSCC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
Origin of Product |
United States |
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